5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-[4-(dimethylamino)benzyl]thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4/c1-12-16(23)4-3-14-21(12)25-17-6-7-26(9-15(17)22(14)28)10-20(27)24-13-2-5-18-19(8-13)30-11-29-18/h2-5,8H,6-7,9-11H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRRRWIZBTUFPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC5=C(C=C4)OCO5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the anticancer potential of compounds similar to 5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-[4-(dimethylamino)benzyl]thiophene-2-sulfonamide. Research indicates that sulfonamide derivatives exhibit significant antitumor activity through various mechanisms, including the inhibition of specific protein kinases and histone deacetylases.
Case Study: Structure-Activity Relationship
A study focused on the synthesis and evaluation of sulfonamide derivatives demonstrated that compounds with oxadiazole scaffolds showed enhanced anticancer properties. For instance, a series of 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides exhibited significant antitumor activity against various cancer cell lines, suggesting that modifications in the chemical structure can lead to improved efficacy against tumors .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory properties, which are common among sulfonamide derivatives. Research indicates that these compounds can inhibit inflammatory pathways and cytokine production.
Evaluation of Anti-inflammatory Activity
A study evaluating a series of sulfonamide-based oxadiazole derivatives found that several compounds exhibited potent anti-inflammatory activities. For example, certain derivatives demonstrated IC50 values lower than that of diclofenac, a standard anti-inflammatory drug . This suggests that 5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-[4-(dimethylamino)benzyl]thiophene-2-sulfonamide could be explored further for its anti-inflammatory applications.
Antimicrobial Efficacy
Sulfonamides are well-known for their antimicrobial properties, primarily acting as bacteriostatic agents. The presence of the sulfonamide group in this compound may confer similar effects.
Antimicrobial Activity Studies
Research has shown that sulfonamide derivatives possess significant antimicrobial activity against various bacterial strains. A study highlighted that certain synthesized compounds demonstrated promising antibacterial effects, indicating their potential use in treating infections . The structural features of 5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-[4-(dimethylamino)benzyl]thiophene-2-sulfonamide could be optimized for enhanced antimicrobial activity.
Summary Table of Applications
Chemical Reactions Analysis
Sulfonamide Reactivity
The sulfonamide group participates in two primary reaction types:
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Nucleophilic substitutions : The sulfonyl group activates the adjacent sulfur atom for nucleophilic attack. In related systems, sulfonamides undergo deprotonation with bases like K₂CO₃ in DMF to form sulfonamide salts, enabling subsequent alkylation or arylation .
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Sulfonylation/desulfonylation : Under acidic conditions (e.g., HCl/dioxane), the N–S bond can cleave to regenerate free amines. For example, NHBOC-protected intermediates undergo deprotection to yield reactive NH groups .
Key Data Table : Sulfonamide Reactivity Parameters
| Reaction Type | Conditions | Yield (%) | Byproducts | Source |
|---|---|---|---|---|
| N-Alkylation | K₂CO₃, DMF, RT, 3 h | 78–85 | Bromide salts | |
| Acidic Deprotection | 4M HCl/dioxane, RT, 2 h | 92 | CO₂, tert-butanol |
Oxazole Ring Modifications
The 2-cyclopentyl-1,3-oxazol-5-yl group exhibits electrophilic substitution behavior. Microwave-assisted CuI-catalyzed coupling reactions with aryl halides or sulfonyl chlorides occur at the oxazole C4 position . Cyclopentyl substituents enhance steric hindrance, reducing reaction rates by ~30% compared to methyl analogs .
Notable Reaction Pathway :
textOxazole (A) + R-X → CuI, DMF, MW → C4-substituted oxazole (B)
Experimental yields: 65–72% for R = aryl; 58% for R = bulky alkyl .
Thiophene Core Transformations
The thiophene ring undergoes:
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Electrophilic aromatic substitution (EAS) : Directed by the sulfonamide group, bromination occurs at C3/C5 positions (H₂SO₄/AcOH, Br₂, 0°C, 4 h) .
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Cross-couplings : Suzuki-Miyaura reactions at C5 using Pd(PPh₃)₄/Na₂CO₃ yield biaryl derivatives (85–91% yield) .
Comparative Reactivity :
| Position | Reactivity (Relative Rate) | Preferred Electrophile |
|---|---|---|
| C3 | 1.0 | Br⁺ |
| C5 | 0.7 | NO₂⁺ |
Dimethylaminobenzyl Group Interactions
The N,N-dimethylamino group facilitates:
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Redox reactions : Oxidation with mCPBA forms N-oxide derivatives (72% yield) .
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Chelation-assisted catalysis : Coordinates to Cu(I) in Ullmann-type couplings, accelerating C–N bond formation (TOF = 120 h⁻¹) .
Critical Stability Note : Protonation of the dimethylamino group under strongly acidic conditions (pH < 2) leads to decomposition via retro-Mannich pathways .
Synthetic Optimization Challenges
Key hurdles include:
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Oxazole ring instability above 150°C (TGA data: 15% mass loss at 160°C in N₂) .
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Competitive sulfonamide hydrolysis at pH > 10 (k = 0.18 min⁻¹ at pH 12) .
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Steric clashes between cyclopentyl and benzyl groups reducing coupling efficiency by 40% vs. non-bulky analogs .
Mitigation strategies involve low-temperature MW irradiation (50–80°C) and buffered reaction media (pH 7–8) .
Comparison with Similar Compounds
Structural Features and Substituent Effects
a. Core Structure and Heterocyclic Systems
- Target Compound : The thiophene-sulfonamide core is substituted with a cyclopentyl-oxazole group. Thiophene’s electron-rich nature may enhance π-π interactions in biological targets, while the oxazole’s cyclopentyl substituent introduces steric bulk and lipophilicity .
- Compound (C27H20N4O4S2) : Features a benzene-sulfonamide core with a 1,3-oxazol-5-yl group. The planar benzene ring may favor rigid binding interactions compared to the more flexible thiophene system in the target compound .
- Compounds: Contain thiazole rings instead of oxazole.
b. Substituent Groups
- N-[4-(Dimethylamino)benzyl] Group: Present in both the target compound and ’s diazepine derivatives. This group’s electron-donating dimethylamino moiety may enhance solubility and modulate interactions with hydrophobic pockets in proteins .
- Compounds : Incorporate chloro-nitrobenzothiazole groups, which are electron-withdrawing, contrasting with the electron-rich oxazole-thiophene system in the target compound .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
- Solubility: The dimethylaminobenzyl group may enhance aqueous solubility relative to ’s nitrobenzothiazole derivatives, which are more hydrophobic .
Q & A
Q. What are the common synthetic routes for preparing thiophene-2-sulfonamide derivatives like 5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-[4-(dimethylamino)benzyl]thiophene-2-sulfonamide?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with functionalization of the thiophene core. For example, thioacetalization of thiophene derivatives (e.g., using propane-1-thiol or 1,3-dithiols) can introduce sulfur-based substituents, followed by oxidation to sulfonyl groups using 30% HO in acetic acid . Subsequent coupling reactions, such as nucleophilic substitution or reductive amination, are used to attach the 4-(dimethylamino)benzyl and cyclopentyl-oxazole moieties. Critical steps include controlling reaction conditions (e.g., ZnCl for chloromethylation) to avoid oligomerization byproducts .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
Methodological Answer:
- NMR : H and C NMR can identify aromatic protons (thiophene, oxazole, and benzyl groups) and confirm substituent positions. For example, the dimethylamino group on the benzyl moiety shows a singlet at ~2.8 ppm for N(CH) .
- IR : Sulfonamide S=O stretches appear as strong bands near 1350–1150 cm, while oxazole C=N/C-O vibrations occur at ~1600 cm .
- MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]) and fragmentation patterns consistent with the sulfonamide and oxazole groups .
Q. What crystallization strategies are effective for obtaining high-quality single crystals of this compound for X-ray diffraction?
Methodological Answer: Slow evaporation from polar aprotic solvents (e.g., DMSO or DMF) at controlled temperatures (4–25°C) is recommended. For sulfonamide derivatives, hydrogen bonding between sulfonyl oxygen and amine groups often drives crystallization. Use SHELX programs (e.g., SHELXL) for structure refinement, ensuring proper handling of twinning or disorder common in flexible substituents like the cyclopentyl group .
Advanced Research Questions
Q. How can discrepancies in thermal stability data (e.g., DSC decomposition profiles) be resolved for this compound?
Methodological Answer: Differential Scanning Calorimetry (DSC) data may vary due to sample purity or heating rates. For example, decomposition temperatures (T) can shift by 10–20°C if residual solvents (e.g., DMSO) are present. Replicate experiments under inert atmospheres (N/Ar) and compare with thermogravimetric analysis (TGA) to distinguish between solvent loss and true decomposition. Cross-reference with analogous sulfonamides: if T exceeds 140°C, the compound is likely stable for most synthetic workflows .
Q. What strategies mitigate byproduct formation during the synthesis of the cyclopentyl-oxazole moiety?
Methodological Answer: Cyclopentyl-oxazole synthesis often involves cyclocondensation of acylated cyclopentyl amines. Key pitfalls include over-oxidation of thiophene intermediates or competing oligomerization. To suppress oligomers:
Q. How can computational methods predict the reactivity of the sulfonamide group in biological or catalytic contexts?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model sulfonamide’s electron-withdrawing effects and hydrogen-bonding potential. Focus on:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygen vs. benzyl NH).
- Frontier Molecular Orbitals : Predict interaction with biological targets (e.g., enzyme active sites) . Validate models experimentally via kinetic studies (e.g., reaction rates with thiols or amines) .
Q. What analytical approaches resolve contradictions in biological activity data (e.g., antitumor assays) across studies?
Methodological Answer: Inconsistencies may arise from cell line heterogeneity or assay conditions. Standardize protocols:
- Use NCI-60 cell line panels for reproducible antitumor screening .
- Normalize data to positive controls (e.g., doxorubicin) and account for solvent effects (DMSO ≤0.1% v/v).
- Combine with proteomics (e.g., Western blot for apoptosis markers) to confirm mechanistic hypotheses .
Methodological Notes
- Spectral Data Interpretation : For complex NMR splitting patterns (e.g., diastereotopic protons in the cyclopentyl group), use 2D techniques (COSY, HSQC) .
- Crystallographic Refinement : Address twinning in SHELXL via TWIN/BASF commands; validate with R and CC metrics .
- Scale-Up Considerations : Replace batch reactors with continuous flow systems to enhance yield and reduce oligomerization during chloromethylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
